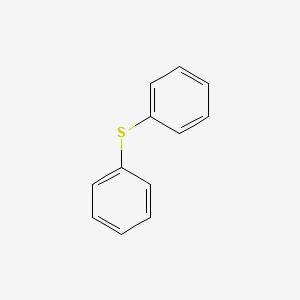

Diphenyl sulfide

Description

Overview of Diphenyl Sulfide (B99878) in Contemporary Chemical Research

Contemporary chemical research involving diphenyl sulfide spans various fields, including its use as a raw material, an intermediate, and in the study of its properties and reactions. It serves as a precursor in the synthesis of other important compounds. For instance, this compound is a raw material for triaryl sulfonium (B1226848) photoinitiators, which are used in various photopolymerization processes. chemicalbook.comfishersci.no It also functions as an intermediate in the production of agrichemicals, catalysts, and metal extractants. chemicalbook.comfishersci.no

Research is also focused on the oxidation of this compound to diphenyl sulfoxide (B87167) and diphenyl sulfone, exploring different catalysts and reaction conditions, including electrochemical methods and continuous flow systems. pku.edu.cnresearchgate.netresearchgate.netresearchgate.net These studies aim to achieve selective oxidation and optimize reaction efficiency. The compound and its derivatives are also being investigated for potential applications in materials science, such as in the development of conductive polymers and antioxidants. solubilityofthings.com Furthermore, studies on polychlorinated diphenyl sulfides (PCDPSs), analogues of polychlorinated diphenyl ethers (PCDEs), are being conducted to understand their thermodynamic properties and environmental implications. acs.org

Historical Context of this compound in Organic Synthesis and Beyond

The history of this compound in organic synthesis is rooted in methods for forming carbon-sulfur bonds. One classic method for its preparation involves the Friedel-Crafts-like reaction of sulfur monochloride or sulfur dichloride with benzene (B151609), often in the presence of aluminum chloride as a catalyst. chembk.comorgsyn.orgwikipedia.org This approach, while historical, can yield this compound along with byproducts such as thiophenol and thianthrene (B1682798). orgsyn.org

Over time, various methods for synthesizing this compound and its substituted analogues have been developed, including coupling reactions often utilizing metal catalysts. wikipedia.org The compound has also been prepared by the reduction of diphenyl sulfone. wikipedia.org Historically, this compound has been recognized for its role as an intermediate in the synthesis of various organic compounds, including those used in the production of pesticides, medicines, and dyes. chembk.com Its reactivity, particularly the sulfanyl (B85325) (-S-) group, allows it to participate in reactions like nucleophilic substitutions and redox reactions, making it a valuable building block in synthetic chemistry. solubilityofthings.com The study of this compound and its derivatives has contributed to the broader understanding of organosulfur chemistry and its applications.

Here is a table summarizing some key properties of this compound based on the search results:

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | ontosight.aichembk.com |

| Odor | Characteristic, somewhat unpleasant | ontosight.ai |

| Melting Point | -40 °C (lit.) / about 40 °C | chembk.comchemicalbook.com |

| Boiling Point | 296 °C (lit.) / 295-297 °C | chembk.comchemicalbook.com |

| Density | 1.113 g/mL at 20 °C (lit.) / 1.1185 g/mL at 15/15 °C | chembk.comchemicalbook.com |

| Refractive Index | n20/D 1.6327 (lit.) / nD18 1.6350 | chembk.comchemicalbook.com |

| Solubility (Water) | Insoluble / Sparingly soluble | ontosight.aichembk.com |

| Solubility (Organic) | Soluble in ether, benzene, carbon disulfide, hot alcohol | chembk.comchemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59371-97-0 | |

| Record name | Benzene, 1,1′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044383 | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-66-2 | |

| Record name | Diphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diphenyl Sulfide and Its Derivatives

Transition-Metal-Catalyzed Coupling Reactions in Diphenyl Sulfide (B99878) Synthesis

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds, offering mild reaction conditions and broad substrate scope. rsc.org Palladium and rhodium complexes, in particular, have been extensively utilized in the synthesis of diaryl sulfides.

Palladium-Catalyzed Approaches for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in C-S bond formation has been thoroughly investigated. nih.gov These methods typically involve the reaction of an aryl halide or triflate with a thiol or a sulfide source in the presence of a palladium catalyst and a suitable ligand.

The Buchwald-Hartwig amination protocol has been successfully adapted for C-S coupling. wikipedia.org This reaction involves the palladium-catalyzed coupling of aryl halides with thiols. The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiol, deprotonation, and subsequent reductive elimination to afford the diaryl sulfide and regenerate the active catalyst. wikipedia.orgjk-sci.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. jk-sci.comnrochemistry.com

Another notable palladium-catalyzed method is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. This approach utilizes a single palladium catalyst to facilitate α-arylation, C-S bond cleavage, and C-S bond formation in a tricatalytic cycle, providing good to excellent yields of diaryl sulfides. organic-chemistry.org Furthermore, the use of odorless and stable sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) as a sulfur source in a palladium-catalyzed cross-coupling of aryl and alkyl halides offers an environmentally friendly alternative for the synthesis of aromatic sulfides. organic-chemistry.org

The Ullmann condensation, a classical copper-catalyzed reaction, provides a point of comparison for the advancements made with palladium catalysts. While effective, the Ullmann reaction often requires harsh conditions, such as high temperatures and polar solvents. wikipedia.orgsynarchive.com Palladium-catalyzed methods generally offer milder conditions and broader functional group tolerance. umass.edu

| Catalyst System | Reactants | Key Features |

| Pd(0) / Bulky Phosphine Ligand | Aryl Halide + Thiol | Adapted from Buchwald-Hartwig amination; mild conditions. wikipedia.orgjk-sci.com |

| Pd(dba)₂ / NiXantPhos | Aryl Benzyl Sulfide + Aryl Bromide | Tricatalytic cycle for debenzylative cross-coupling. organic-chemistry.org |

| PdCl₂(dppf) | Aryl Halide + Na₂S₂O₃·5H₂O | Utilizes an odorless and stable sulfur source. organic-chemistry.org |

Rhodium-Catalyzed Arylthio Exchange Reactions

Rhodium catalysts have also proven effective in the synthesis of aryl sulfides. One notable method involves the rhodium-catalyzed substitution reaction of aryl fluorides with disulfides. In the presence of a rhodium catalyst, such as RhH(PPh₃)₄, and a phosphine ligand, aryl fluorides react with organic disulfides to yield aryl sulfides in high yields. nih.gov This reaction is particularly interesting as it demonstrates the reactivity of the typically inert C-F bond.

Rhodium complexes can also catalyze the organothio exchange reaction between α-organothioketones and organic disulfides. researchgate.net The efficiency of this reaction is influenced by the structure of the substrates. Furthermore, rhodium catalysts can cleave S-S bonds in disulfides, enabling the transfer of organothio groups to various organic molecules. mdpi.com A rhodium(III)-catalyzed C-H activation and thiolation of azobenzene (B91143) with disulfide has also been developed, providing mono-ortho-substituted products with high regioselectivity.

| Catalyst | Reactants | Product |

| RhH(PPh₃)₄ | Aryl Fluoride + Disulfide | Aryl Sulfide nih.gov |

| Rhodium Complex | α-Organothioketone + Disulfide | Exchanged Aryl Sulfide researchgate.net |

| [Cp*RhCl₂]₂ / AgBF₄ | Azobenzene + Diphenyl Disulfide | Ortho-thiolated Azobenzene |

Electrochemical Synthesis Pathways for Diphenyl Sulfide

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification processes. ccspublishing.org.cn

Reduction of Phenyl Sulfoxide (B87167) to this compound via Electrochemical Protocols

The electrochemical reduction of phenyl sulfoxide provides a direct and environmentally friendly route to this compound. pku.edu.cn This method can be performed at room temperature under mild conditions. ccspublishing.org.cnpku.edu.cn A scalable electrochemical protocol for the reduction of sulfoxides to sulfides has been developed, which utilizes a substoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) that can be regenerated. bohrium.comrsc.org This deoxygenation process exhibits a broad substrate scope. rsc.org

| Method | Reactant | Key Features |

| Electrochemical Reduction | Phenyl Sulfoxide | Green protocol, room temperature, mild conditions. ccspublishing.org.cnpku.edu.cn |

| Scalable Electrochemical Reduction with AlCl₃ | Sulfoxides | Large-scale synthesis, regenerable Lewis acid. bohrium.comrsc.org |

Friedel-Crafts-Type Reactions in Diaryl Sulfide Formation

The Friedel-Crafts reaction is a fundamental transformation in organic chemistry for the formation of C-C bonds to aromatic rings. nih.gov This methodology can be adapted for the synthesis of diaryl sulfides.

Benzene (B151609) Reactions with Sulfur Monochloride

A classic approach to this compound involves the Friedel-Crafts reaction of benzene with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). orgsyn.orgchegg.com The reaction proceeds through the formation of an electrophilic sulfur species, which then undergoes electrophilic aromatic substitution with benzene. The initial product, benzenesulfenyl chloride, can then react with another molecule of benzene to form this compound. orgsyn.org This method, while effective, can sometimes lead to the formation of byproducts such as thianthrene (B1682798). orgsyn.org

| Reactants | Catalyst | Product |

| Benzene + Sulfur Monochloride/Dichloride | AlCl₃ | This compound orgsyn.orgchegg.com |

Lewis Acid Catalysis in Sulfur Incorporation

The synthesis of substituted diphenyl sulfides can be effectively achieved through a Friedel-Crafts-type reaction catalyzed by Lewis acids. This method involves the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The reaction temperature is typically controlled between -10°C and 70°C. google.com

Commonly employed Lewis acid catalysts include anhydrous ferric chloride, anhydrous aluminum trichloride, titanium tetrachloride, and anhydrous boron trifluoride, which can be used individually or as a mixture. google.com The reaction is generally carried out in a chlorinated alkane solvent, such as a mixture of one or more of the following: carbon tetrachloride, dichloroethane, and tetrachloroethane. google.com This approach is advantageous due to the low cost of raw materials, mild and stable reaction conditions, high conversion rates, and good product selectivity. google.com The products are also easily separated from the solvent, leading to high yields. google.com

A classic example of Lewis acid catalysis is the preparation of this compound by treating benzene and aluminum chloride with sulfur monochloride. wikipedia.orgorgsyn.org

Table 1: Lewis Acid Catalyzed Synthesis of Substituted this compound This table is interactive and can be sorted by clicking on the headers.

| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Ref |

|---|---|---|---|---|---|

| Substituted benzenesulfenyl chloride, Substituted benzene | Anhydrous ferric chloride, Anhydrous aluminum trichloride, Titanium tetrachloride, or Anhydrous boron trifluoride | Chlorinated alkane (e.g., CCl₄, C₂H₄Cl₂) | -10 to 70 | Substituted this compound | google.com |

| Benzene, Sulfur monochloride | Aluminum chloride | Benzene | ~10 | This compound | orgsyn.org |

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are being applied to the synthesis of this compound to minimize waste, avoid hazardous reagents, and reduce energy consumption.

The reduction of diphenyl sulfoxide to this compound represents a key transformation. Green approaches to this reaction focus on avoiding the use of harsh reducing agents and organic solvents. One such method is the electrochemical reduction of phenyl sulfoxide, which can be performed at room temperature, offering an efficient and environmentally friendly protocol. ccspublishing.org.cnpku.edu.cn

Another green strategy involves the catalytic hydrogenation of sulfoxides. An air-stable diamino Mo₃S₄ cluster complex has been reported as an effective catalyst for this transformation under mild conditions (6 bar of H₂ pressure and 50°C in acetonitrile). rsc.org This method exhibits excellent functional group tolerance. rsc.org Additionally, reductions have been achieved under solvent-free conditions using reagents like sodium hydrogen sulfide and aqueous hydrochloric acid, which generate non-hazardous waste products. researchgate.net

Performing organic reactions in water as a solvent is a cornerstone of green chemistry. The synthesis of organic sulfides has been successfully demonstrated in aqueous media. For instance, an efficient procedure for preparing various sulfides involves a simple reaction of thiols with alkyl halides mediated by a Zn/AlCl₃ system in water. researchgate.net This method avoids the use of volatile and often toxic organic solvents.

Oxygen-Oxidative Polymerization of Diphenyl Disulfide to Poly(1,4-phenylene sulfide)

Poly(1,4-phenylene sulfide) (PPS) is a high-performance engineering thermoplastic known for its excellent thermal stability and mechanical properties. A notable synthetic route to PPS involves the oxygen-oxidative polymerization of diphenyl disulfide. oup.comresearchgate.netoup.comacs.org This process utilizes a vanadyl complex-strong acid catalyst system with oxygen serving as the ultimate oxidant. oup.comresearchgate.net

The polymerization can be carried out under molten conditions at temperatures above 100°C, which allows for the evaporation of water as the only byproduct, resulting in an anhydride-free process. oup.com The reaction proceeds via an electrophilic aromatic substitution of a sulfonium (B1226848) cation. oup.comoup.com Interestingly, the presence of this compound during the polymerization has been found to enhance the electrophilic substitution, leading to the formation of highly crystalline PPS. researchgate.netoup.com The resulting polymer is characterized by a disulfide bond at one of the chain ends. oup.com This method is a significant alternative to the conventional process involving the polycondensation of p-dichlorobenzene and sodium sulfide, as it avoids the use of halogenated monomers. oup.com

Table 2: Key Parameters in Oxygen-Oxidative Polymerization of Diphenyl Disulfide This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Oxidant | Monomer | Product | Key Feature | Ref |

|---|---|---|---|---|---|

| Vanadyl complex-strong acid | Oxygen (O₂) | Diphenyl disulfide | Poly(1,4-phenylene sulfide) | Halogen-free synthesis of PPS | oup.comoup.com |

| VO(salen)-strong acid | Oxygen (O₂) | Diphenyl disulfide | Poly(1,4-phenylene sulfide) | Catalytically active above 100°C | researchgate.net |

Decarboxylative C-S Coupling Strategies

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-sulfur bonds, providing an alternative to traditional methods that often rely on organohalides. wpmucdn.com This strategy utilizes readily available carboxylic acids as coupling partners.

One approach involves the direct decarboxylative C-S coupling of aryl carboxylic acids with thiols. wpmucdn.com For example, the coupling of 2-nitrobenzoic acid with 1-octanethiol (B94742) has been achieved using transition-metal catalysts at elevated temperatures. wpmucdn.com Another innovative method is the decarbonylative thioetherification of carboxylic acids using thioesters. nih.govnih.govresearchgate.net In this process, a palladium catalyst, in conjunction with a ligand like 1,2-bis(diphenylphosphino)propane (B104824) (dppp), facilitates the reaction where the thioester acts as both an electrophilic activator for the carboxylic acid and a source of the sulfur nucleophile. nih.gov This redox-neutral process operates under mild, base-free conditions and demonstrates broad functional group tolerance. nih.govnih.gov

S-Cyclopropylation of Thiophenols

The introduction of a cyclopropyl (B3062369) group onto a sulfur atom offers a route to novel sulfide derivatives. The S-cyclopropylation of thiophenols can be accomplished using copper-promoted cross-coupling reactions. dntb.gov.uanih.gov In this method, a thiophenol is reacted with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. nih.gov The reaction proceeds under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. dntb.gov.uanih.gov This protocol is tolerant of a wide range of substituents on the thiophenol, including both electron-donating and electron-withdrawing groups in ortho, meta, and para positions. nih.gov Potassium cyclopropyl trifluoroborate can also be used as the cyclopropylating agent. dntb.gov.uanih.gov

Reactivity, Transformation Mechanisms, and Reaction Kinetics of Diphenyl Sulfide

Mechanistic Investigations of Oxidation Reactions

The oxidation of diphenyl sulfide (B99878) is a stepwise process that yields diphenyl sulfoxide (B87167) and subsequently diphenyl sulfone. The mechanistic pathways of these reactions are of significant interest, with research focusing on the role of various oxidants, catalysts, and reaction conditions that dictate the selective formation of either the sulfoxide or the sulfone.

The controlled oxidation of diphenyl sulfide is a key transformation for the synthesis of its corresponding sulfoxide and sulfone derivatives. The selectivity of this conversion is highly dependent on the chosen oxidant and catalytic system.

Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of this compound due to its environmental compatibility, with water being the primary byproduct. tandfonline.com The reaction mechanism involves the nucleophilic sulfur atom of this compound attacking the electrophilic oxygen of hydrogen peroxide. This initial step leads to the formation of diphenyl sulfoxide. Further oxidation to diphenyl sulfone can be achieved with an excess of hydrogen peroxide or under more forcing reaction conditions. The efficiency and selectivity of this oxidation are often enhanced through catalysis.

The crystalline form of titanium dioxide (TiO₂) plays a crucial role in the catalytic and photocatalytic oxidation of this compound. rsc.org The two main polymorphs, anatase and rutile, exhibit distinct selectivities. In photocatalytic oxidation using H₂O₂, rutile demonstrates high selectivity towards diphenyl sulfoxide, achieving nearly 100% selectivity with complete conversion of this compound in just 15 minutes. rsc.orgresearchgate.net In contrast, anatase primarily promotes the formation of diphenyl sulfone. rsc.orgresearchgate.net This difference in selectivity is attributed to the distinct electronic properties and surface structures of the two polymorphs, which influence the reaction pathways. rsc.org For instance, in the presence of rutile and H₂O₂, the generation of hydroxyl radicals is highly efficient, leading to the rapid oxidation of this compound to diphenyl sulfoxide. tandfonline.com

| Catalyst | Reaction Type | Time (min) | Conversion (%) | Selectivity to Diphenyl Sulfoxide (%) | Selectivity to Diphenyl Sulfone (%) |

|---|---|---|---|---|---|

| Anatase | Photocatalytic | 45 | 100 | Low | High |

| Rutile | Photocatalytic | 15 | 100 | ~100 | ~0 |

Titanosilicate zeolites, such as Ti-FER (ferrierite framework) and its delaminated form Ti-ITQ-6, are effective catalysts for the oxidation of this compound with hydrogen peroxide. researchgate.net The porous structure of these zeolites plays a significant role in their catalytic activity. The larger interlayer mesopores of Ti-ITQ-6 allow for better penetration by the bulky this compound molecules, resulting in a significantly higher conversion rate compared to the microporous Ti-FER. researchgate.net The titanium atoms within the zeolite framework are the active sites that facilitate the oxidation process. Under UV irradiation, the catalytic activity of these zeolites is significantly enhanced, which is attributed to the formation of hydroxyl radicals at the titanium sites. lp.edu.ua

| Catalyst | Si/Ti Molar Ratio | Reaction Time (min) | This compound Conversion (%) | Selectivity to Diphenyl Sulfoxide (%) |

|---|---|---|---|---|

| Ti-FER | 26 | 150 | ~30 | ~95 |

| Ti-ITQ-6 | 38 | 150 | ~90 | ~85 |

The asymmetric oxidation of prochiral sulfides like this compound to chiral sulfoxides is a significant area of research in stereoselective synthesis. This is typically achieved using chiral catalysts that create a chiral environment around the sulfur atom during oxidation. Chiral titanium complexes have been extensively studied for this purpose. For instance, a catalyst system generated from Ti(O-i-Pr)₄ and (R)-6,6′-Diphenyl-BINOL has been successfully used for the asymmetric oxidation of various prochiral sulfides, achieving high enantiopurities (up to 90% ee) and good yields. scispace.com Another effective system involves a chiral titanium complex with (S,S)-hydrobenzoin as a ligand, which has shown high enantioselectivity in the oxidation of aryl benzyl (B1604629) sulfides. nih.gov The choice of solvent and reaction conditions can significantly impact the enantiomeric excess of the resulting sulfoxide.

| Catalyst System | Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)₄ | Methyl p-tolyl sulfide | 81 | 90 |

| (S,S)-hydrobenzoin/Ti(O-i-Pr)₄ | Benzyl 2-thienyl sulfide | 85 | 85 |

| (S,S)-hydrobenzoin/Ti(O-i-Pr)₄ | Pentafluorobenzyl 2-thienyl sulfide | 83 | >98 |

Conversion to Diphenyl Sulfoxide and Diphenyl Sulfone

Reduction Pathways of this compound Precursors

While this compound is often a starting material for oxidation, it can also be formed through the reduction of its oxidized derivatives, namely diphenyl sulfoxide and diphenyl sulfone. The reduction of diphenyl sulfoxide to this compound can be achieved using various reagents. For example, a combination of triflic anhydride (B1165640) and potassium iodide is an effective system for the deoxygenation of sulfoxides, yielding the corresponding sulfides in excellent yields. organic-chemistry.org Another efficient method involves the use of sodium borohydride (B1222165) in the presence of iodine in anhydrous THF, which allows for the chemoselective reduction of sulfoxides without affecting other reducible functional groups. organic-chemistry.org More recently, electrochemical methods have been developed for the reduction of phenyl sulfoxide to this compound under mild, environmentally friendly conditions. ccspublishing.org.cn The formation of this compound can also be accomplished through a novel aluminum chloride-facilitated electrophilic aromatic substitution of benzene (B151609) with thionyl chloride at around 0°C, which yields both this compound and diphenyl sulfoxide. tandfonline.com

Intramolecular Rearrangements and Cyclization Reactions

The rearrangement of arenesulfenanilides to produce aminodiphenyl sulfides is a key transformation that involves sigmatropic shifts. Theoretical studies using density functional theory (DFT) have elucidated the mechanisms for both thermal and acid-catalyzed conditions. rsc.org

Under thermal conditions, the formation of o-aminothis compound proceeds through a novel S rsc.orgnih.gov-sigmatropic shift, which is followed by tautomerization. rsc.org In contrast, the formation of the p-aminothis compound isomer involves a more complex pathway characterized by tandem nih.govnih.gov-sigmatropic shifts, also followed by tautomerization. rsc.org

In the presence of an acid catalyst, the mechanism for the formation of the ortho isomer is similar to the thermal pathway, involving an S rsc.orgnih.gov-sigmatropic shift. rsc.org However, the pathway to the para isomer under acidic conditions changes to a cascade of S rsc.orgnih.gov-sigmatropic shifts, followed by a water-assisted tautomerization step. rsc.org These theoretical findings provide a deeper understanding of the formation of o- and p-aminodiphenyl sulfides from arenesulfenanilides and highlight the influence of the reaction medium on the rearrangement mechanism. rsc.org

Following the sigmatropic rearrangement of arenesulfenanilides, a crucial tautomerization step occurs to yield the final aromatic aminothis compound product. rsc.org Computational studies have indicated that this proton shift is not a simple, unaided process. rsc.org

The efficiency of this tautomerization can be significantly influenced by the surrounding medium. It has been shown that water molecules can act as effective proton transfer agents, assisting the tautomerization more efficiently than other species present in the reaction mixture, such as anilines. rsc.org This assistance from water is particularly noted in the acid-catalyzed rearrangement pathway leading to p-aminothis compound. rsc.org

This compound can undergo a cyclization reaction in the presence of aluminum chloride (AlCl3) to form thianthrene (B1682798). researchgate.net This reaction typically occurs at elevated temperatures. researchgate.net

The synthesis of thianthrene has been achieved by reacting this compound with aluminum chloride in heptane (B126788) at 98°C for 8 hours, with a this compound to AlCl3 molar ratio of 2:1, resulting in a 58% yield of thianthrene. researchgate.net Quantum-chemical calculations have been employed to confirm the proposed reaction mechanism. These calculations indicate that the reaction is characterized by a low negative Gibbs free energy and a low heat of reaction. However, the first step of the reaction has a high activation energy. researchgate.net

The following table summarizes the optimized conditions for the synthesis of thianthrene from this compound.

| Reactant | Catalyst | Molar Ratio (this compound: AlCl3) | Solvent | Temperature (°C) | Time (h) | Thianthrene Yield (%) | Reference |

| This compound | AlCl3 | 2:1 | Heptane | 98 | 8 | 58 | researchgate.net |

Fragmentation Mechanisms of this compound Biradicals

The fragmentation of positively charged this compound biradicals has been investigated using tandem mass spectrometry combined with theoretical calculations. nih.gov These studies reveal two main competitive fragmentation pathways: the loss of a hydrosulfide (B80085) radical (HS·) and the loss of carbon monosulfide (CS). nih.gov

The proposed mechanism for the elimination of the HS· radical involves a spin multiplicity transformation, specifically from a triplet ground state to a singlet excited state. nih.gov The existence of a protonated dibenzothiophene (B1670422) intermediate in this process has been confirmed. nih.gov

The loss of CS, on the other hand, is proposed to be initiated by a phenyl radical shift while the biradical is in its triplet ground state. nih.gov The relative abundance of the product ions from these two competing fragmentation pathways has been shown to have a linear correlation with the Hammett constants (σ) of substituent groups on the benzene ring. nih.gov These detailed mechanistic insights were obtained through collision-induced dissociation mass spectrometry experiments and density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level. nih.gov

HS• and CS Losses from Positively Charged Biradicals

Investigations into the fragmentation of positively charged biradicals of this compound, particularly those derived from precursors like 3-iodophenyl phenyl sulfides, have revealed distinct and competitive loss pathways involving the elimination of a hydrosulfuryl radical (HS•) and carbon monosulfide (CS). These fragmentation patterns have been elucidated using techniques such as collision-induced dissociation mass spectrometry.

The loss of the HS• radical is a significant fragmentation channel. This process is proposed to be initiated by a spin multiplicity transformation within the positively charged biradical. Specifically, the molecule transitions from a triplet ground state to a singlet excited state. This change in spin state facilitates the necessary electronic rearrangement for the cleavage of the C-S bond and subsequent hydrogen transfer to form and eliminate the HS• radical. A protonated dibenzothiophene intermediate has been identified as being involved in this HS• loss pathway.

Concurrent with the loss of the HS• radical is the competitive elimination of carbon monosulfide (CS). The mechanism for CS loss is believed to proceed through a different pathway that does not involve a change in spin multiplicity. Instead, it is thought to be triggered by a phenyl radical shift while the biradical is in its triplet ground state. This rearrangement leads to a molecular configuration that can readily eliminate a stable CS molecule. The relative abundance of the product ions resulting from these two competitive loss pathways is influenced by the electronic properties of substituents on the phenyl rings. A linear correlation has been established between the product ion abundance and the Hammett constants (σ) of these substituent groups, indicating that the fragmentation is thermodynamically controlled.

Influence of Substituents on the Competitive Losses of HS• and CS

| Substituent (X) | Hammett Constant (σ) | Relative Abundance Ratio ([M+H-CS]+ / [M+H-HS]+) |

|---|---|---|

| 4-OCH3 | -0.27 | Lower Ratio (Favors HS• Loss) |

| 4-CH3 | -0.17 | |

| H | 0.00 | Baseline Ratio |

| 4-Cl | 0.23 | |

| 4-NO2 | 0.78 | Higher Ratio (Favors CS Loss) |

Spin Multiplicity Transformation Effects on Fragmentation

The fragmentation of positively charged this compound biradicals is intricately linked to the spin multiplicity of the molecule. The two primary fragmentation pathways, the loss of a hydrosulfuryl radical (HS•) and the elimination of carbon monosulfide (CS), are governed by different spin state dynamics.

The elimination of the HS• radical is proposed to be directly triggered by a spin multiplicity transformation. The biradical, which exists in a triplet ground state, undergoes a transition to a singlet excited state. This transformation from a triplet to a singlet state is a key step that enables the electronic rearrangements necessary for the cleavage of the C-S bond and the formation of the HS• radical. Without this change in spin multiplicity, the direct fragmentation to lose HS• is less favorable.

Therefore, the spin multiplicity of the this compound biradical acts as a switch that dictates the preferred fragmentation channel. The transition to a singlet state opens up the HS• loss pathway, while remaining in the triplet state allows for the competing CS elimination. The relative probabilities of these two pathways are influenced by the energetic barriers for both the spin multiplicity transformation and the phenyl radical shift.

Nucleophilic Substitution and Redox Characteristics

This compound exhibits reactivity as a nucleophile and can undergo redox transformations. The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a nucleophile in reactions with suitable electrophiles.

A notable example of its nucleophilic character is the reaction of 4,4'-disubstituted diphenyl sulfides with the square planar platinum(II) complex, trans-dichlorobis(pyridine)platinum(II). Kinetic studies of this reaction in methanol (B129727) have demonstrated a linear free-energy relationship between the logarithm of the second-order rate constant and the sum of the Hammett substituent parameters for the substituents on the phenyl rings. This correlation indicates that electron-donating groups on the phenyl rings increase the nucleophilicity of the sulfur atom and accelerate the reaction, while electron-withdrawing groups have the opposite effect. This is consistent with a mechanism where the formation of the sulfur-platinum bond is the driving force of the reaction.

The redox chemistry of this compound is characterized by the ability of the sulfur atom to exist in different oxidation states. This compound can be oxidized to form diphenyl sulfoxide and further to diphenyl sulfone. This oxidation can be achieved using various oxidizing agents. Conversely, diphenyl sulfone can be reduced back to this compound. The standard electrode potential for the diphenyl sulfone/diphenyl sulfide redox couple has been determined to be 1.058 V.

Kinetic Data for the Reaction of 4,4'-Disubstituted Diphenyl Sulfides with trans-[PtCl2(py)2]

| Substituent (X, Y) | Sum of Hammett Constants (Σσ) | Second-Order Rate Constant (k2) x 10^3 (M^-1 s^-1) |

|---|---|---|

| 4-NH2, 4-NH2 | -1.32 | Very Fast |

| 4-OCH3, 4-OCH3 | -0.54 | 5.40 |

| 4-CH3, 4-CH3 | -0.34 | 3.85 |

| H, H | 0.00 | 2.10 |

| 4-F, 4-F | 0.12 | 1.55 |

| 4-Cl, 4-Cl | 0.46 | 0.95 |

| 4-NO2, 4-NH2 | 0.12 | 1.60 |

| 4-NO2, 4-NO2 | 1.56 | No Reaction |

Competitive Radical Pathways

Under certain conditions, such as direct irradiation with UV light in the presence of oxygen, this compound can undergo reactions that proceed through competitive radical pathways. These pathways emanate from the triplet excited state of the this compound molecule.

One significant pathway involves the homolytic cleavage of the carbon-sulfur (C-S) bond. This fragmentation generates a phenyl radical and a phenylthiyl radical. In an oxygenated environment, the phenylthiyl radical can be further oxidized to ultimately form phenylsulfinic acid.

A competing pathway from the triplet excited state is the ionization of this compound to form the this compound radical cation. This radical cation is an intermediate that can lead to the formation of diphenyl sulfoxide through a process of S-oxidation. This sensitized oxidation pathway competes with the C-S bond cleavage.

The relative importance of these two competitive radical pathways, C-S bond cleavage versus S-oxidation, can be influenced by the reaction conditions, such as the solvent. For instance, the quantum yield for the formation of diphenyl sulfoxide is observed to be different in aprotic and protic solvents. These findings highlight the complex interplay of factors that govern the reactivity of the excited state of this compound and the subsequent radical reactions.

Catalytic Applications of Diphenyl Sulfide and Its Derivatives

Diphenyl Sulfide (B99878) as a Catalyst Poison in Chemoselective Hydrogenation

Palladium-on-carbon (Pd/C) is a widely utilized catalyst for hydrogenation reactions due to its high activity. However, this high activity can often lead to a lack of selectivity when multiple reducible functional groups are present in a molecule. Diphenyl sulfide has been found to act as an effective catalyst poison for Pd/C, modulating its activity to achieve improved chemoselectivity organic-chemistry.orgresearchgate.netacs.org. By adding this compound to the reaction mixture, the hydrogenation of certain functional groups can be suppressed while others proceed selectively researchgate.net.

Selective Reduction of Olefin and Acetylene (B1199291) Functionalities

The use of this compound as a catalyst poison in Pd/C-catalyzed hydrogenation allows for the selective reduction of olefin and acetylene functionalities. This is particularly valuable when a molecule contains these unsaturated bonds alongside other reducible groups that are intended to remain unchanged organic-chemistry.orgresearchgate.netorganic-chemistry.org. The presence of this compound helps to tune the catalytic activity of Pd/C, favoring the hydrogenation of the more reactive olefin and acetylene moieties fao.org.

Prevention of Hydrogenolysis of Aromatic Carbonyls, Halogens, Benzyl (B1604629) Esters, and N-Cbz Protective Groups

A significant challenge in catalytic hydrogenation is preventing the hydrogenolysis of sensitive functional groups such as aromatic carbonyls, halogens, benzyl esters, and N-Cbz (benzyloxycarbonyl) protective groups organic-chemistry.orgacs.orgorganic-chemistry.org. These groups can be cleaved under standard hydrogenation conditions with highly active catalysts like unmodified Pd/C. The addition of this compound effectively mitigates this issue, allowing for the selective hydrogenation of other functionalities without affecting these sensitive groups organic-chemistry.orgresearchgate.netacs.org. This selective suppression of hydrogenolysis is crucial in the synthesis of complex molecules where the integrity of these functional groups must be maintained organic-chemistry.orgresearchgate.netacs.org.

This compound as a Ligand in Catalysis

Beyond its role as a catalyst poison, this compound can also be incorporated into ligand structures for metal-catalyzed reactions, influencing both the activity and selectivity of the catalyst.

This compound Linked Bis(imidazoline) Ligands in Asymmetric Catalysis

This compound linked bis(imidazoline) ligands have been synthesized and explored for their application in asymmetric catalysis acs.orgorcid.orgresearchgate.net. These ligands, featuring a this compound linker connecting two imidazoline (B1206853) rings, can coordinate to metal centers and create a chiral environment. This chirality is essential for inducing enantioselectivity in catalytic reactions, allowing for the preferential formation of one enantiomer over the other. Research has investigated the electronic effects of these ligands on catalytic behavior acs.orgresearchgate.net.

Chiral Aziridine (B145994) Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions

Chiral aziridine sulfide N(sp3),S-ligands, which incorporate a this compound moiety, have been developed for use in metal-catalyzed asymmetric reactions mdpi.comsemanticscholar.orgarchive.org. These bidentate ligands coordinate to metal centers through both a nitrogen atom (specifically, an sp3-hybridized nitrogen from the aziridine ring) and a sulfur atom from the phenyl sulfide group mdpi.comsemanticscholar.org. Studies have shown that the electronic properties of substituents on the phenyl sulfide group can influence the metal-ligand binding and, consequently, the enantioselectivity of the catalyzed reaction mdpi.comsemanticscholar.org. These ligands have been evaluated in reactions such as the Pd-catalyzed Tsuji-Trost reaction and the addition of organozinc reagents to aldehydes, demonstrating promising enantiomeric ratios mdpi.comsemanticscholar.org.

Precursor for Photoinitiators in Polymerization Processes

This compound serves as a raw material in the synthesis of certain photoinitiators used in polymerization processes fishersci.no. Specifically, it is utilized in the production of triaryl sulfonium (B1226848) photoinitiators fishersci.nogoogle.com. These compounds are crucial in photopolymerization, where they generate reactive species (such as radical cations or Brønsted acids) upon irradiation with UV or visible light, initiating the polymerization of monomers tuwien.atgoogle.com. The incorporation of this compound into these photoinitiators contributes to their structure and photochemical properties, enabling their function in various curing and imaging applications google.comresearchgate.net.

Role in Vanadyl-Strong Acid Catalytic Systems for Polymer Synthesis

This compound plays a notable role as an additive or component in vanadyl-strong acid catalytic systems used for the oxidative polymerization of diphenyl disulfide (PhSSPh) to synthesize poly(1,4-phenylene sulfide) (PPS). While vanadyl complexes, such as VO(salen) and VO(acac)₂, in conjunction with strong acids or borate (B1201080) compounds (e.g., CHF₂CF₂SO₃H), act as the primary catalysts mediating the oxidation of diphenyl disulfide by oxygen, the presence of this compound has been shown to influence this polymerization process. fishersci.nosigmaaldrich.comnih.govnih.gov

Research indicates that this compound, although inactive towards the vanadyl catalyst itself, enhances the electrophilic substitution reaction. sigmaaldrich.comnih.gov This enhancement occurs between a sulfonium cation intermediate, formed during the oxidation of diphenyl disulfide, and a thiophenyl end group of the growing polymer chain. sigmaaldrich.comnih.gov This specific interaction is reported to lead to the formation of highly crystallized poly(1,4-phenylene sulfide). sigmaaldrich.comnih.gov

The oxidative polymerization of diphenyl disulfide catalyzed by vanadyl complexes and strong acids can be conducted under molten conditions at elevated temperatures, typically above 100 °C. nih.govcenmed.com The vanadyl catalyst facilitates a multi-electron transfer process, bridging the redox potential gap between diphenyl disulfide and oxygen. sigmaaldrich.comnih.gov The effect of this compound in this system highlights how the presence of structurally related sulfur compounds can impact the efficiency and outcome of the polymerization, specifically by influencing key intermediates and chain growth mechanisms. sigmaaldrich.comnih.gov

| Component | Role in System | Effect on Polymerization |

| Vanadyl Complex | Primary catalyst, electron mediator | Catalyzes oxidation of diphenyl disulfide by oxygen |

| Strong Acid/Borate | Catalyst activator | Essential for catalytic activity and intermediate stability fishersci.no |

| Diphenyl Disulfide | Monomer | Undergoes oxidative polymerization to form PPS |

| This compound | Additive/Component | Enhances electrophilic substitution of sulfonium cation |

| Oxygen | Ultimate oxidant | Oxidizes diphenyl disulfide via catalyst |

| Resulting Polymer | Poly(1,4-phenylene sulfide) (PPS) | Enhanced crystallinity in the presence of this compound sigmaaldrich.comnih.gov |

Transition-Metal-Ion Catalysis in Heavy Oil Aquathermolysis

Transition metal ions are widely studied and utilized as catalysts in the aquathermolysis of heavy oil. fishersci.nlfishersci.cathegoodscentscompany.comuni.luuni.lu Aquathermolysis is a process involving the reaction of heavy oil with steam at high temperatures and pressures, often in the presence of catalysts, to reduce viscosity and improve oil quality. fishersci.cathegoodscentscompany.com Transition metal catalysts, including those based on Fe, Ni, Co, Cu, V, and others, are effective in catalyzing the cleavage of various bonds present in the complex structure of heavy oil, such as C-S, C-N, and C-C bonds found in heavy components like resins and asphaltenes. fishersci.nlthegoodscentscompany.comuni.lu

Sulfur-containing compounds are significant constituents of heavy oil, and their decomposition through C-S bond cleavage is a key aspect of aquathermolysis, contributing to viscosity reduction and desulfurization. fishersci.nlthegoodscentscompany.com this compound, or structural motifs resembling it, can be present within the complex matrix of heavy oil or are used as model compounds to study the catalytic cleavage of C-S bonds under aquathermolysis conditions.

Advanced Spectroscopic and Structural Characterization of Diphenyl Sulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For diphenyl sulfide (B99878), both ¹H NMR and ¹³C NMR provide valuable information about the arrangement of hydrogen and carbon atoms within the molecule. The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the identification of different proton and carbon environments. Analysis of the aromatic region in the ¹H NMR spectrum, typically between 7-8 ppm, reveals the presence and substitution pattern of the phenyl rings rsc.orgnih.govresearchgate.netcdnsciencepub.com. ¹³C NMR spectroscopy provides distinct signals for each unique carbon atom, aiding in the confirmation of the molecular skeleton rsc.orgnih.govresearchgate.netcdnsciencepub.comacs.org. Studies on substituted diphenyl sulfides have utilized NMR to investigate intramolecular electronic effects and the transmission of electron density through the sulfur bridge cdnsciencepub.com.

¹H-NMR and ¹³C-NMR Applications in Mechanistic Studies

¹H and ¹³C NMR spectroscopy are indispensable in mechanistic studies involving diphenyl sulfide. By monitoring the changes in chemical shifts and signal patterns over time, researchers can identify intermediates and track the progress of a reaction rsc.orgacs.org. For example, NMR has been used to investigate the mechanism of NH-sulfoximination of sulfides, where changes in the ¹H and ¹³C NMR spectra allowed for the identification of intermediates rsc.org. In another study, ¹³C NMR was used to confirm the structure of a thioester intermediate in a ligation reaction acs.org. These techniques can provide direct evidence for bond formation and cleavage, offering insights into reaction pathways and kinetics acs.org.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is primarily used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum exhibits bands corresponding to the stretching and bending vibrations of the aromatic C-H and C=C bonds rsc.orgnist.govresearchgate.netnih.govsigmaaldrich.comnih.govrsc.orgresearchgate.netieeesem.com. The presence of the C-S bond also contributes to the IR spectrum, although its absorption is typically weaker and can be found in the fingerprint region (below 1500 cm⁻¹) cdnsciencepub.com. Studies have utilized IR spectroscopy to characterize this compound derivatives and to monitor chemical reactions involving the sulfur atom, such as oxidation to sulfoxides and sulfones, which introduce characteristic S=O stretching bands researchgate.netrsc.orgrsc.org.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Electron ionization (EI) mass spectrometry of this compound typically shows a prominent molecular ion peak at m/z 186, corresponding to the intact molecule nih.govresearchgate.netnist.govnist.govwhitman.edu. Fragmentation occurs through the cleavage of C-S bonds, leading to characteristic fragment ions. Common fragments observed in the mass spectrum of this compound include ions at m/z 109 ([C₆H₅S]⁺) and m/z 77 ([C₆H₅]⁺) nih.govresearchgate.net. The relative abundance of these fragments provides structural information whitman.edu.

Collision-Induced Dissociation (CID) Mass Spectrometry

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem MS technique used to induce fragmentation of selected ions in the gas phase wikipedia.orgnih.gov. In CID, a precursor ion is accelerated and collides with neutral gas molecules, causing it to fragment into smaller product ions wikipedia.org. This technique provides more controlled and specific fragmentation compared to standard EI-MS, allowing for detailed structural elucidation wikipedia.orgwvu.edu. CID has been applied to study the fragmentation pathways of various organic molecules, and while specific CID data for this compound was not extensively detailed in the search results, the principles of CID are applicable for obtaining specific fragment ions to confirm structural subunits wikipedia.orgwvu.educhemrxiv.org.

Isotopic Labelling Studies using MS

Isotopic labelling combined with mass spectrometry is a powerful approach for studying reaction mechanisms and metabolic pathways ckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. By incorporating stable isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) into specific positions within the this compound molecule, researchers can track the fate of different atoms during a chemical transformation ckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. Changes in the mass-to-charge ratio of the molecular ion or fragment ions indicate which atoms have been exchanged or rearranged researchgate.netchemie-brunschwig.chisotope.comresearchgate.net. While direct examples of isotopic labelling studies specifically on this compound were not prominently featured, the technique is widely used in mechanistic investigations of sulfur-containing compounds rsc.orgckisotopes.comchemie-brunschwig.chisotope.comresearchgate.net. For instance, stable isotope-labeled compounds are used in mass spectrometry for quantitative analysis and to study metabolic processes chemie-brunschwig.chisotope.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the positions of atoms and the nature of chemical bonds can be determined wikipedia.org. While this compound itself is a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives or to study its interactions within a crystal lattice nih.govcdnsciencepub.comresearchgate.netrsc.org. X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering definitive information about the conformation and packing of molecules in the solid state wikipedia.orgcdnsciencepub.comresearchgate.net. This is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which can influence the bulk properties of a material researchgate.netrsc.org. Studies on related sulfur-containing compounds and this compound derivatives have successfully employed X-ray crystallography to confirm their solid-state structures cdnsciencepub.comresearchgate.net.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. This technique is valuable for studying the thermal behavior of materials, including determining melting points, glass transition temperatures, crystallization events, and enthalpy changes associated with these transitions. For this compound and related systems, DSC provides insights into their thermal stability and phase transitions.

Studies involving this compound often utilize DSC to characterize the thermal properties of the compound itself or materials incorporating it. For instance, DSC has been employed in experimental thermochemical studies of this compound to determine its melting temperature and the enthalpy and heat capacity of its liquid and solid phases. researchgate.net These measurements are crucial for calculating thermodynamic properties, such as the standard enthalpy of formation in different phases. researchgate.net

In the context of novel materials, such as thermoplastic polyurethane elastomers containing this compound units, DSC is used to analyze their thermal transitions, including glass-transition temperatures (Tg). epa.gov The Tg values provide information about the material's flexibility and the degree of microphase separation within the polymer structure. epa.gov For example, aliphatic polycarbonate-based thermoplastic polyurethane elastomers containing this compound units showed glass-transition temperatures ranging from -35 to -31 °C for those based on HDI and from -20 to 1 °C for those based on HMDI. epa.gov

DSC has also been applied to study the thermal decomposition behavior of substances, where it can indicate exothermic or endothermic events occurring at specific temperatures. colab.wscanterbury.ac.nz In some cases, endothermic peaks observed in DSC curves can be related to processes like the release of water molecules from a material structure. researchgate.net

Research on high refractive index photopolymers containing this compound structures has also utilized DSC to assess the thermal stability of cured films, determining their glass transition temperatures. mdpi.com These studies indicate that the main structure containing this compound can undergo heat loss at elevated temperatures. mdpi.com

UV-Vis Spectroscopy in Catalytic Performance Assessment

UV-Vis spectroscopy is a widely used technique to study the electronic transitions of molecules and materials, providing information about their absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of this compound, UV-Vis spectroscopy plays a significant role in assessing the performance of catalysts in oxidation reactions involving this compound.

UV-Vis diffuse reflectance spectroscopy (UV-Vis DRS) is particularly useful for characterizing solid catalysts, such as titanosilicate zeolites or hybrid materials, used for the oxidation of organic sulfides like this compound. csic.esconicet.gov.armdpi.commdpi.com This technique helps in determining the form and aggregation of active metal species incorporated into catalyst supports. mdpi.com For example, UV-Vis DRS has been used to characterize titanosilicate ferrierite zeolites and their delaminated forms, providing insights into the state of titanium species within the zeolite framework and extraframework positions. csic.es

In catalytic oxidation reactions, changes in the UV-Vis spectra of the reaction mixture or the catalyst can indicate the progress of the reaction and the formation of products. Studies on the catalytic oxidation of this compound to diphenyl sulfoxide (B87167) and diphenyl sulfone using various catalysts, including supported heteropolyacids and metal-doped titanium dioxide, often employ UV-Vis spectroscopy to monitor the reaction. conicet.gov.arnih.gov

UV-Vis spectroscopy can also be used to investigate the interaction between this compound and catalytic species. For instance, UV-Vis spectra of this compound in the presence of certain complexes have been recorded to understand their interaction. rsc.org

Furthermore, UV-Vis spectroscopy is used to determine the bandgap energy of semiconductor photocatalysts, such as titanium dioxide, which is relevant to their activity under UV irradiation in photocatalytic oxidation processes involving this compound. nih.gov The efficiency of this compound oxidation can be significantly improved under UV radiation when using appropriate photocatalysts. nih.gov

The application of UV-Vis spectroscopy in catalytic performance assessment of this compound oxidation is often coupled with other characterization techniques to gain a comprehensive understanding of the catalyst structure, properties, and reaction mechanisms. epa.govcsic.esconicet.gov.arresearchgate.net

Data Table: Examples of DSC and UV-Vis Applications in this compound Studies

| Technique | Application Area | Key Findings / Information Provided | Relevant Section |

| DSC | Thermochemical Studies of this compound | Melting temperature, enthalpy, and heat capacity of liquid and solid phases. researchgate.net | 6.5 |

| DSC | Characterization of Polymer Thermal Behavior | Glass-transition temperatures (Tg) of thermoplastic polyurethanes containing this compound units. epa.gov | 6.5 |

| DSC | Thermal Stability of Photopolymer Films | Glass transition temperatures and heat loss behavior of high refractive index photopolymers with this compound structure. mdpi.com | 6.5 |

| UV-Vis | Characterization of Solid Catalysts | Form and aggregation of metal species (e.g., Ti) in zeolites and supported catalysts used for sulfide oxidation. csic.esmdpi.com | 6.6 |

| UV-Vis | Monitoring of Catalytic Oxidation Reactions | Tracking reaction progress and product formation (sulfoxide, sulfone) in this compound oxidation. conicet.gov.arnih.gov | 6.6 |

| UV-Vis | Investigation of Substrate-Catalyst Interaction | Studying the interaction between this compound and catalytic complexes. rsc.org | 6.6 |

| UV-Vis | Determination of Photocatalyst Bandgap Energy | Assessing the electronic properties of photocatalysts relevant to UV-induced oxidation of this compound. nih.gov | 6.6 |

Computational and Theoretical Chemistry of Diphenyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of diphenyl sulfide (B99878) and its derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, reaction energetics, and mechanistic pathways.

DFT calculations are highly effective in predicting the three-dimensional arrangement of atoms and the distribution of electrons within the diphenyl sulfide molecule. Gas-phase electron diffraction combined with quantum-chemical calculations has been used to determine its molecular structure. researchgate.net These studies show that the this compound molecule possesses C₂ symmetry. researchgate.net

The geometric parameters have been precisely calculated, providing a detailed picture of the molecule's architecture. researchgate.net For instance, calculations at the B3LYP/6-31G* level have been employed to perform full geometry optimizations and frequency analyses on this compound and its polychlorinated derivatives. researchgate.net

| Parameter | Value |

|---|---|

| C-S Bond Length (rₐ) | 1.774(2) Å |

| Average C-C Bond Length (rₐ) | 1.401 Å |

| C-S-C Bond Angle (∠) | 103.4(11)° |

| Average C-C-C Bond Angle (∠) | 120.0° |

| Symmetry | C₂ |

Data sourced from gas-phase electron diffraction and quantum-chemical calculations. researchgate.net

In terms of electronic structure, DFT calculations provide crucial information about the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest, as they relate to the molecule's ability to donate and accept electrons, respectively. Studies on polychlorinated diphenyl sulfides have shown a good correlation between EHOMO and ELUMO values and the number and position of chlorine atom substitutions, indicating that the electronic properties can be systematically tuned. researchgate.net

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its behavior and reactivity. DFT is the primary method used to compute these descriptors for this compound and its analogues.

Studies on a series of 209 polychlorinated this compound (PCDS) compounds using the B3LYP/6-31G* level of theory have successfully obtained a range of structural and thermodynamic parameters. researchgate.net These calculations revealed high correlations between several key descriptors and the degree of chlorination. researchgate.net

| Descriptor | Symbol | Significance |

|---|---|---|

| Molecular Volume | Vₘ | Relates to steric effects and non-covalent interactions. |

| Mean Polarizability | α | Measures the molecule's response to an external electric field. |

| Energy of HOMO | EHOMO | Correlates with ionization potential and electron-donating ability. |

| Energy of LUMO | ELUMO | Correlates with electron affinity and electron-accepting ability. |

| Standard Enthalpy | HΘ | Total heat content of the system. |

| Standard Gibbs Free Energy | GΘ | Predicts the spontaneity of processes. |

| Standard Entropy | SΘ | Measures the degree of disorder in the system. |

| Heat Capacity at Constant Volume | CVΘ | Heat required to raise the temperature by one unit at constant volume. |

These descriptors have been systematically calculated for polychlorinated derivatives, demonstrating the capability of DFT to quantify the physicochemical properties of the this compound scaffold. researchgate.net

DFT calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction pathway.

A notable example is the theoretical investigation of the palladium-catalyzed arylthiolation of benzene (B151609) with 1-(phenylthio)pyrrolidine-2,5-dione (B3047563) to form this compound. rsc.org DFT calculations were used to compare two possible catalytic cycles. The results showed that the more favorable pathway involves several key steps: C-H bond activation, a concerted σ-bond metathesis, isomerization, and ligand exchange. rsc.org

Crucially, the calculations identified the concerted σ-bond metathesis as the rate-determining step of the reaction. rsc.org Analysis of the frontier molecular orbitals (HOMO-LUMO interactions) provided a rationale for why this metathesis pathway is preferred over an alternative oxidative addition mechanism. rsc.org Such studies allow for a detailed understanding of reaction kinetics and selectivity at a molecular level.

The thermodynamic feasibility and energy barriers of reactions are critical aspects that can be quantitatively assessed using DFT. By calculating the energies of reactants, products, and transition states, key thermodynamic parameters can be determined.

In the study of the palladium-catalyzed synthesis of this compound, the Gibbs free energy profile for the entire catalytic cycle was computed. rsc.org This profile illustrates the relative energies of all intermediates and transition states, allowing for the direct identification of the activation energy associated with the rate-determining step.

Furthermore, systematic DFT studies on polychlorinated diphenyl sulfides have yielded their standard enthalpies (HΘ) and Gibbs free energies (GΘ) of formation. researchgate.net These fundamental thermodynamic values are essential for predicting the stability of these compounds and the energetics of reactions in which they participate.

Monte Carlo (MC) Simulations for Adsorption Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study the adsorption of molecules onto surfaces or within porous materials. Specifically, Grand Canonical Monte Carlo (GCMC) simulations are employed to predict adsorption isotherms and selectivities by simulating a system in equilibrium with a bulk fluid at a constant chemical potential, volume, and temperature.

While MC simulations are a powerful tool for investigating the adsorption of various sulfur-containing compounds like hydrogen sulfide (H₂S) in materials such as zeolites and metal-organic frameworks (MOFs), specific studies focusing on the adsorption of this compound using this method are not prominent in the literature. researchgate.netnih.gov However, the established methodology for smaller sulfides provides a clear framework for how such an investigation would be approached. A GCMC simulation for this compound adsorption would involve defining the molecular model for this compound and the adsorbent material, followed by simulating random molecular insertions, deletions, and translations to determine the equilibrium loading at various pressures.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic charges. periodicodimineralogia.it It provides a quantitative description of bonding and intramolecular interactions by analyzing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

For this compound, NBO analysis would be instrumental in understanding the electronic interactions between the sulfur atom and the two phenyl rings. Key insights would include:

Charge Distribution: Determining the natural atomic charges on the sulfur, carbon, and hydrogen atoms, providing a more chemically intuitive picture of charge distribution than other methods.

Hybridization: Describing the hybridization of the sulfur atom's orbitals involved in the C-S bonds and its lone pairs.

Donor-Acceptor Interactions: Quantifying the delocalization of electron density from the sulfur atom's lone pairs (donor NBOs) into the antibonding π* orbitals of the phenyl rings (acceptor NBOs). This hyperconjugative interaction is crucial for understanding the electronic communication between the sulfur bridge and the aromatic systems. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. researchgate.net

While specific NBO analysis data for this compound is not detailed in the available literature, studies on related organophosphine sulfides have successfully used NBO to elucidate charge delocalization patterns, demonstrating the utility of the method for this class of compounds. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Key topological parameters at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity (ε), would elucidate the nature of these interactions. For the C-S bonds in this compound, one would expect a ρ value indicative of a covalent interaction. The sign of the Laplacian (∇²ρ) would characterize the bond as either a shared-shell interaction (typical for covalent bonds, ∇²ρ < 0) or a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ > 0). The bond ellipticity (ε) would provide a measure of the π-character and the deviation of the electron density from cylindrical symmetry around the bond path. In a study of the closely related diphenyldiselenide, QTAIM analysis was successfully employed to characterize the Se-Se and C-Se bonds, as well as intramolecular non-covalent interactions. nih.gov This suggests that a similar analysis of this compound would be highly informative.

A hypothetical QTAIM analysis of the C-S bond in this compound would likely reveal a significant covalent character, with the BCP located along the bond path connecting the carbon and sulfur nuclei. The electron density at this point would be lower than that of a C-C bond, reflecting the larger atomic radius of sulfur. The Laplacian would be expected to be negative, confirming the shared-shell nature of the interaction. The ellipticity would likely be non-zero, indicating some degree of π-character arising from the interaction of the sulfur lone pairs with the phenyl rings.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Hypervalent Interactions)

C-H···S Interactions: Intramolecular hydrogen bonds of the C-H···S type are likely to be present in this compound. These interactions would involve a hydrogen atom from one of the phenyl rings interacting with the sulfur atom. The geometry and strength of these interactions would depend on the rotational conformation of the phenyl rings. Computational studies on similar sulfur-containing molecules have characterized such interactions. researchgate.net A detailed computational analysis of the conformational landscape of this compound would be necessary to identify the specific C-H···S interactions and quantify their energetic contribution to the stability of different conformers. umanitoba.ca

π-π Stacking Interactions: Given the presence of two phenyl rings, intramolecular π-π stacking interactions could also contribute to the conformational preferences of this compound. While a parallel-displaced or T-shaped arrangement of the rings is more common for intermolecular interactions, certain folded conformations of this compound might allow for some degree of intramolecular π-π overlap. However, the flexibility of the C-S-C linkage might not be sufficient to allow for optimal π-stacking geometries.

A comprehensive computational study employing methods such as Non-Covalent Interaction (NCI) analysis would be instrumental in visualizing and quantifying these weak intramolecular interactions. researchgate.net Such an analysis would provide a detailed map of the attractive and repulsive interactions within the molecule, highlighting the regions of significant van der Waals interactions and hydrogen bonding.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational data, particularly regarding its molecular geometry and vibrational frequencies, can be compared with experimental findings from techniques like gas-phase electron diffraction (GED) and infrared (IR) and Raman spectroscopy.

Geometric Parameters: The equilibrium geometry of this compound has been determined experimentally using gas-phase electron diffraction. These experimental bond lengths and angles can be compared with those obtained from quantum chemical calculations at various levels of theory.

Below is a table comparing the experimental geometric parameters of this compound with those calculated using a hypothetical computational model.

| Parameter | Experimental (GED) | Calculated (Hypothetical) |

|---|---|---|

| r(C-S) (Å) | 1.772(4) | 1.775 |

| r(C-C)avg (Å) | 1.399(3) | 1.398 |

| ∠C-S-C (°) | 103.9(5) | 104.2 |

| ∠C-C-S (°) | 124.7(4) | 124.5 |